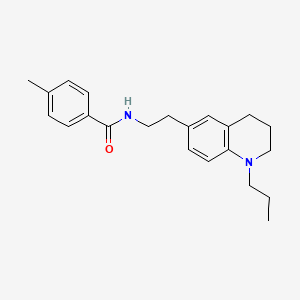
4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H28N2O and its molecular weight is 336.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The chemical formula for this compound is C19H26N2O, with a molecular weight of approximately 302.5 g/mol. The compound features a tetrahydroquinoline structure that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O |
| Molecular Weight | 302.5 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The tetrahydroquinoline moiety can influence neurotransmitter systems and has been linked to neuroprotective effects. Additionally, the benzamide group may interact with receptors involved in pain modulation and inflammation.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may enhance dopaminergic and serotonergic signaling.
- Anti-inflammatory Effects : It has been suggested that this compound can inhibit pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies indicate potential antiproliferative effects against certain cancer cell lines.
Pharmacological Effects
Research on the pharmacological effects of this compound has shown promising results in various assays:
-
Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells.
- IC50 Values : Several studies report IC50 values in the low micromolar range for different cancer cell lines.
- Neuroprotective Effects : Animal models have indicated that this compound may protect against neurodegeneration by reducing oxidative stress and apoptosis in neuronal cells.
- Anti-inflammatory Properties : The compound has shown efficacy in reducing inflammation in preclinical models by modulating the NF-kB pathway.
Study 1: Anticancer Activity
A study evaluated the effects of this compound on MDA-MB-468 breast cancer cells. The results showed a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer agent .
Study 2: Neuroprotection
In a murine model of neurodegeneration induced by oxidative stress, administration of the compound resulted in a significant decrease in markers of neuronal death and inflammation. Histological analysis revealed preserved neuronal architecture compared to control groups .
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-3-14-24-15-4-5-20-16-18(8-11-21(20)24)12-13-23-22(25)19-9-6-17(2)7-10-19/h6-11,16H,3-5,12-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSSOTPFJMCRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














